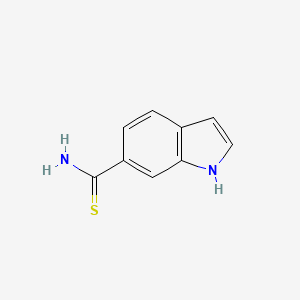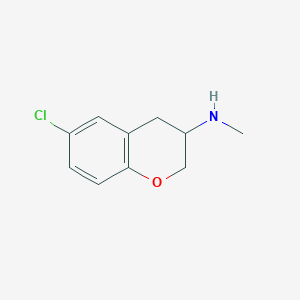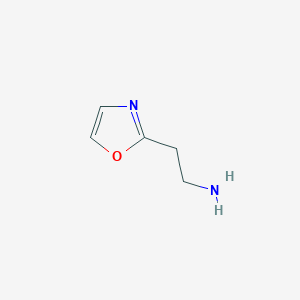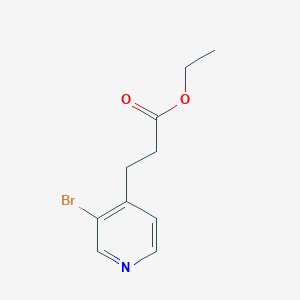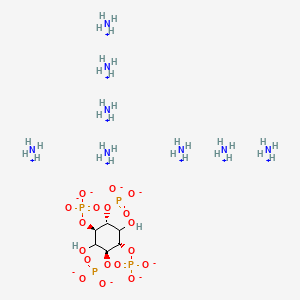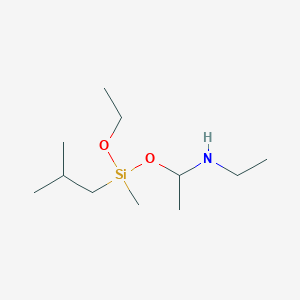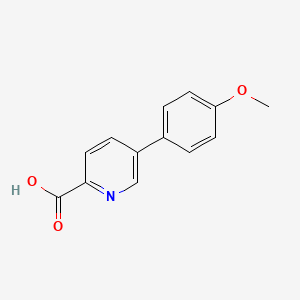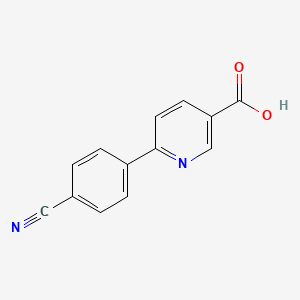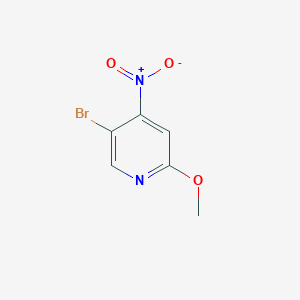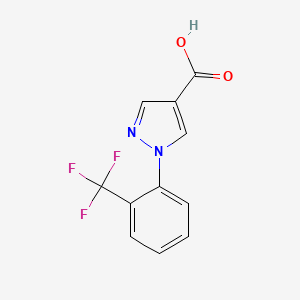
Ácido 1-(2-(Trifluorometil)fenil)-1H-pirazol-4-carboxílico
Descripción general
Descripción
1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H7F3N2O2 and its molecular weight is 256.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-(Trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicina: Agentes antimicrobianos
Los compuestos con el grupo trifluorometilo se han estudiado por su potencial para crear nuevos agentes antimicrobianos. La naturaleza de extracción de electrones del grupo trifluorometilo puede aumentar la acidez de los grupos funcionales adyacentes, lo que puede contribuir a la actividad antimicrobiana . Esto podría conducir al desarrollo de nuevos tratamientos para infecciones bacterianas, abordando la creciente preocupación por la resistencia a los antibióticos.
Agricultura: Pesticidas
En el sector agrícola, se sabe que el grupo trifluorometilo mejora las propiedades de control de plagas de los compuestos . La incorporación de este grupo en moléculas como el ácido 1-(2-(Trifluorometil)fenil)-1H-pirazol-4-carboxílico podría conducir a la creación de pesticidas más efectivos, ofreciendo potencialmente una solución para controlar las enfermedades y plagas de los cultivos de manera más eficiente.
Ciencia de los materiales: Síntesis de polímeros
El grupo trifluorometilo puede impartir una mayor estabilidad y lipofilia a los compuestos, lo cual es beneficioso en la síntesis de polímeros para aplicaciones de ciencia de los materiales . Estos polímeros podrían tener propiedades únicas, como una mayor durabilidad o resistencia química, lo que los hace adecuados para una amplia gama de aplicaciones industriales.
Ciencia ambiental: Mitigación de la contaminación
Los compuestos que contienen el grupo trifluorometilo podrían utilizarse en la ciencia ambiental para mitigar la contaminación. Su potencial para formar enlaces estables podría aprovecharse en procesos diseñados para capturar y descomponer contaminantes, contribuyendo a un aire y agua más limpios .
Química analítica: Cromatografía
En química analítica, las propiedades únicas del grupo trifluorometilo pueden ser ventajosas en la cromatografía. Pueden ayudar en la separación de mezclas complejas al mejorar la retención y la resolución de los analitos, lo que lleva a resultados analíticos más precisos y exactos .
Bioquímica: Inhibición enzimática
La influencia del grupo trifluorometilo en la estructura molecular puede ser significativa en la bioquímica, particularmente en la inhibición enzimática. Al alterar la interacción entre las enzimas y los sustratos, estos compuestos se pueden utilizar para estudiar los mecanismos enzimáticos o desarrollar fármacos que se dirijan a vías metabólicas específicas .
Química farmacéutica: Diseño de fármacos
En química farmacéutica, el grupo trifluorometilo es una característica común en muchos fármacos aprobados por la FDA debido a su capacidad para afectar las propiedades farmacocinéticas y farmacodinámicas de las moléculas. Se puede utilizar para diseñar nuevos candidatos a fármacos con mayor eficacia y menos efectos secundarios .
Síntesis orgánica: Bloques de construcción
El grupo trifluorometilo mejora la reactividad de los compuestos, lo que los convierte en valiosos bloques de construcción en la síntesis orgánica. Se pueden utilizar para construir moléculas complejas con alta precisión, lo cual es esencial para el desarrollo de nuevos materiales orgánicos e ingredientes farmacéuticos activos .
Propiedades
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)8-3-1-2-4-9(8)16-6-7(5-15-16)10(17)18/h1-6H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXANGZLNHGUGLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697058 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260855-51-3 | |
| Record name | 1-[2-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


